molecular formula C30H30N4O2 B2742796 3-{[(4-chlorobenzyl)oxy]methyl}-5-(mesitylsulfonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1189476-65-0

3-{[(4-chlorobenzyl)oxy]methyl}-5-(mesitylsulfonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B2742796
CAS RN: 1189476-65-0
M. Wt: 478.596
InChI Key: NOKMHXQWNHVPRM-UHFFFAOYSA-N
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Description

3-{[(4-chlorobenzyl)oxy]methyl}-5-(mesitylsulfonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C30H30N4O2 and its molecular weight is 478.596. The purity is usually 95%.
BenchChem offers high-quality 3-{[(4-chlorobenzyl)oxy]methyl}-5-(mesitylsulfonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[(4-chlorobenzyl)oxy]methyl}-5-(mesitylsulfonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Disorders

Given its structural similarity to existing drugs targeting metabolic pathways, this compound has been investigated for its effects on glucose metabolism, lipid homeostasis, and insulin sensitivity. Researchers aim to determine whether it can be repurposed for managing diabetes, obesity, or related metabolic disorders.

properties

IUPAC Name

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O2/c1-21-8-12-24(13-9-21)29-32-27-19-33(18-23-6-4-3-5-7-23)17-16-26(27)30(36)34(29)20-28(35)31-25-14-10-22(2)11-15-25/h3-15H,16-20H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKMHXQWNHVPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide

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